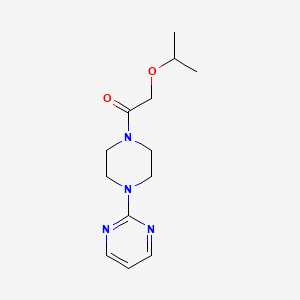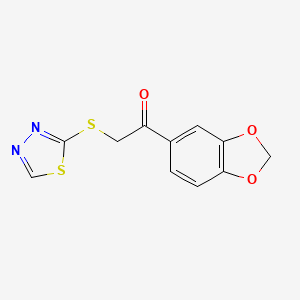
N-(4-iodophenyl)-5-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-5-methylthiophene-2-carboxamide, also known as IMTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. IMTP belongs to the class of thiophene derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of N-(4-iodophenyl)-5-methylthiophene-2-carboxamide is not fully understood. However, studies have shown that N-(4-iodophenyl)-5-methylthiophene-2-carboxamide can interact with various biological targets, including enzymes, receptors, and ion channels. N-(4-iodophenyl)-5-methylthiophene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(4-iodophenyl)-5-methylthiophene-2-carboxamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-5-methylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-iodophenyl)-5-methylthiophene-2-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis, a programmed cell death mechanism. N-(4-iodophenyl)-5-methylthiophene-2-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that N-(4-iodophenyl)-5-methylthiophene-2-carboxamide can improve glucose and lipid metabolism in animal models of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-iodophenyl)-5-methylthiophene-2-carboxamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. N-(4-iodophenyl)-5-methylthiophene-2-carboxamide has a high solubility in common organic solvents, which makes it easy to handle and dissolve in different experimental conditions. However, N-(4-iodophenyl)-5-methylthiophene-2-carboxamide has some limitations for lab experiments. It has a relatively low melting point, which can make it difficult to handle at high temperatures. N-(4-iodophenyl)-5-methylthiophene-2-carboxamide also has a low aqueous solubility, which can limit its applications in aqueous-based experiments.
Zukünftige Richtungen
N-(4-iodophenyl)-5-methylthiophene-2-carboxamide has several potential future directions for research. In the field of organic electronics, N-(4-iodophenyl)-5-methylthiophene-2-carboxamide can be further studied for its potential as a building block for the synthesis of high-performance semiconducting polymers. In the field of medicinal chemistry, N-(4-iodophenyl)-5-methylthiophene-2-carboxamide can be further studied for its potential as a drug candidate for the treatment of various diseases. N-(4-iodophenyl)-5-methylthiophene-2-carboxamide can also be further studied for its potential as a ligand for the synthesis of metal-organic frameworks with improved gas storage, separation, and catalytic properties. Finally, the mechanism of action of N-(4-iodophenyl)-5-methylthiophene-2-carboxamide can be further studied to better understand its biological activity and potential applications.
Synthesemethoden
The synthesis of N-(4-iodophenyl)-5-methylthiophene-2-carboxamide involves the reaction of 4-iodoaniline with 2-bromo-5-methylthiophene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(4-iodophenyl)-5-methylthiophene-2-carboxamide as a white crystalline solid with a purity of over 95%. The synthesis method of N-(4-iodophenyl)-5-methylthiophene-2-carboxamide is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-5-methylthiophene-2-carboxamide has been extensively studied for its potential applications in various fields. In the field of organic electronics, N-(4-iodophenyl)-5-methylthiophene-2-carboxamide has been used as a building block for the synthesis of semiconducting polymers, which can be used in the fabrication of organic solar cells, field-effect transistors, and light-emitting diodes. In the field of medicinal chemistry, N-(4-iodophenyl)-5-methylthiophene-2-carboxamide has been studied for its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. N-(4-iodophenyl)-5-methylthiophene-2-carboxamide has also been used as a ligand for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INOS/c1-8-2-7-11(16-8)12(15)14-10-5-3-9(13)4-6-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGFKYGNEHWQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,4-dioxane-2-carboxamide](/img/structure/B7533990.png)
![N-(2,4-dimethylphenyl)-5-methyl-2-[[(4-methylphenyl)methylamino]methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7534001.png)
![3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534004.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine](/img/structure/B7534012.png)

![(2-Amino-2-oxoethyl) 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534030.png)


![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7534047.png)
![3-Imidazol-1-yl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propan-1-one](/img/structure/B7534051.png)


![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B7534079.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(1,3-thiazol-4-yl)methanamine](/img/structure/B7534082.png)